molecular formula C27H21NO4 B8259539 (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid

Cat. No.: B8259539
M. Wt: 423.5 g/mol
InChI Key: XWRGISZRUVIDKT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid is an organic compound with the molecular formula C27H21NO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.

    Formation of the acetic acid derivative: The protected amine is then reacted with naphthalene-2-carboxylic acid under specific conditions to form the desired acetic acid derivative.

    Deprotection: The Fmoc group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalen-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid has been studied for its potential therapeutic applications due to its structural features that enhance biological activity:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, inducing apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth effectively .
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce cytokine levels, suggesting its potential use in treating inflammatory conditions .
  • Enzyme Inhibition : It has been found to inhibit specific metabolic enzymes, which could be beneficial in drug development targeting metabolic disorders .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

StudyApplicationFindings
Study 1AnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM .
Study 2Anti-inflammatoryReduced TNF-alpha levels by 40% in vitro .
Study 3Enzyme inhibitionInhibited Dipeptidyl Peptidase IV (DPP-IV) activity by 70% .

Mechanism of Action

The mechanism of action of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid is unique due to its specific structural arrangement and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biological Activity

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid, commonly referred to as Fmoc-Nap-Ac, is a compound that has garnered attention for its applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C27H21NO4
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 1260591-74-9

Fmoc-Nap-Ac primarily acts as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is typically removed under mild basic conditions, allowing for the formation of the desired peptide product. The mechanism can be summarized as follows:

  • Protection : The Fmoc group is attached to the amino group of an amino acid.
  • Synthesis : The protected amino acid is incorporated into a growing peptide chain.
  • Deprotection : The Fmoc group is removed using a base such as piperidine to yield the free amino acid.

This approach enables the efficient synthesis of peptides with high purity and yield, making it invaluable in peptide chemistry and drug development .

2. Protein Interaction Studies

Fmoc-Nap-Ac has been utilized in research focusing on protein-protein interactions and enzyme mechanisms. Its ability to serve as a versatile building block in peptide synthesis allows researchers to create peptides that can modulate biological pathways by interacting with specific proteins .

Table 1: Summary of Biological Activities Related to Naphthalene Acetic Acids

CompoundActivityReference
Naphthaleneacetic AcidTumor growth inhibition
Naphthalene derivativesInduction of apoptosis
Fmoc-Nap-AcPotential in peptide synthesis

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Protection of Amino Acids : Using Fmoc chemistry to protect the amino group.
  • Coupling Reactions : Employing coupling agents like DIC (Diisopropylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  • Purification : Utilizing techniques such as high-performance liquid chromatography (HPLC) to purify the final product .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRGISZRUVIDKT-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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